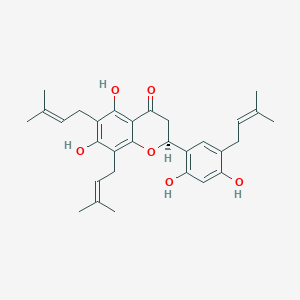

lespedezaflavanone H

CAS No.:

Cat. No.: VC18012135

Molecular Formula: C30H36O6

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H36O6 |

|---|---|

| Molecular Weight | 492.6 g/mol |

| IUPAC Name | (2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1 |

| Standard InChI Key | NZFNGIZKDZCAKF-SANMLTNESA-N |

| Isomeric SMILES | CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |

| Canonical SMILES | CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |

Introduction

Botanical Source and Phytochemical Context of Lespedezaflavanone H

The genus Lespedeza comprises approximately 40 species distributed across Eastern Asia and North America, many of which have been traditionally used for their medicinal properties . Phytochemical investigations of Lespedeza plants have revealed a rich diversity of secondary metabolites, including isoflavanones, phenolic compounds, and chalcones, which contribute to their reported antipyretic, anti-inflammatory, and diuretic effects . Flavanones, a subclass of flavonoids characterized by a 2,3-dihydroflavone backbone, are particularly abundant in these plants.

Structural Characteristics and Biosynthetic Pathway

Flavanones in Lespedeza species are often modified with prenyl groups or pyran rings, which influence their pharmacological properties. For example, lupinifolin (C₂₅H₂₆O₅) and paratocarpin K (C₂₀H₁₈O₅) contain dimethylpyrano moieties attached to the flavanone core . Lespedezaflavanone H likely shares this structural motif, given the naming convention and its placement within the lespedezaflavanone series.

The biosynthesis of Lespedeza flavanones proceeds via the phenylpropanoid pathway, where chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. Subsequent isomerization yields naringenin, which undergoes hydroxylation, methylation, or prenylation to generate diverse derivatives . Enzymatic modifications, such as those mediated by cytochrome P450s, further diversify the flavanone profile, potentially yielding lespedezaflavanone H.

Biological Activities of Analogous Lespedeza Flavanones

While lespedezaflavanone H-specific data are absent, related compounds exhibit notable bioactivities:

Tyrosinase Inhibition

Desmodianone H and uncinanone B from L. maximowiczii demonstrate potent tyrosinase inhibitory effects (IC₅₀ values in the micromolar range), which are critical for managing hyperpigmentation disorders . The presence of hydroxyl groups and hydrophobic substituents in these compounds enhances their enzyme-binding affinity, a feature likely conserved in lespedezaflavanone H.

Anti-Inflammatory and Antioxidant Effects

Matteucinol (C₁₈H₁₈O₅), a methoxyflavanone, reduces oxidative stress by scavenging free radicals, while isosakuranetin derivatives show anti-inflammatory activity in murine models . These effects correlate with the structural features of flavanones, including phenolic hydroxyl groups and conjugated π-systems.

Comparative Analysis of Lespedeza Flavanones

Table 1 summarizes key flavanones isolated from Lespedeza species, highlighting structural similarities to lespedezaflavanone H:

Table 1: Structural and functional comparison of Lespedeza flavanones .

Challenges and Future Research Directions

The absence of direct studies on lespedezaflavanone H presents significant gaps in understanding its pharmacokinetics, toxicity, and mechanistic pathways. Future research should prioritize:

-

Isolation and Characterization: Employing bioactivity-guided fractionation to isolate lespedezaflavanone H from Lespedeza extracts, followed by NMR and MS/MS analysis for structural elucidation.

-

Synthetic Biosynthesis: Leveraging heterologous expression systems to reconstruct its biosynthetic pathway, enabling scalable production.

-

Target Identification: Screening against molecular targets such as tyrosine kinases, caspases, or oxidative stress markers to delineate its mode of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume